molecular formula C11H20N2O2 B3024314 3-Boc-6-amino-3-azabicyclo[3.2.0]heptane CAS No. 1427453-91-5

3-Boc-6-amino-3-azabicyclo[3.2.0]heptane

Cat. No.: B3024314
CAS No.: 1427453-91-5
M. Wt: 212.29
InChI Key: IIZSRECJUBGQCE-UHFFFAOYSA-N
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Description

3-Boc-6-amino-3-azabicyclo[3.2.0]heptane is a bicyclic compound with the molecular formula C11H20N2O2. It is also known by its IUPAC name, tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate . This compound is notable for its unique structure, which includes a bicyclic ring system and an amino group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

The synthesis of 3-Boc-6-amino-3-azabicyclo[3.2.0]heptane typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

3-Boc-6-amino-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:

Common reagents used in these reactions include acids for deprotection, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Boc-6-amino-3-azabicyclo[3.2.0]heptane has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting the central nervous system.

    Biological Studies: It is employed in studies investigating the structure-activity relationships of bicyclic compounds.

    Industrial Applications: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Boc-6-amino-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can enhance the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

3-Boc-6-amino-3-azabicyclo[3.2.0]heptane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring size and the presence of the Boc-protected amino group, which provides a balance between reactivity and stability, making it a versatile intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

tert-butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-9(12)8(7)6-13/h7-9H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZSRECJUBGQCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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